N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-fluorophenoxy)acetamide
Description
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-fluorophenoxy)acetamide is a chemical compound with a complex structure that exhibits diverse applications due to its unique properties. This compound is valuable for drug discovery, material synthesis, and biological studies.
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c1-2-26-14-9-7-13(8-10-14)24-17(21-22-23-24)11-20-18(25)12-27-16-6-4-3-5-15(16)19/h3-10H,2,11-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZKEPYBWKYTLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-fluorophenoxy)acetamide involves multiple steps. One common method includes the reaction of 4-ethoxyphenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with 2-(2-fluorophenoxy)acetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-fluorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like ceric ammonium nitrate.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dearylated products, while substitution reactions can introduce various functional groups at the fluorophenoxy position .
Scientific Research Applications
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-fluorophenoxy)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenoxy)acetamide: Similar structure but with a different fluorophenoxy position.
Benzimidazole derivatives: Share some structural similarities and exhibit diverse pharmacological activities.
Uniqueness
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-fluorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields .
Biological Activity
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-fluorophenoxy)acetamide is a complex organic compound featuring a tetrazole moiety, which is known for its diverse biological activities. This article delves into the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of several key structural components:
- Tetrazole Ring : Enhances stability and biological activity.
- Ethoxyphenyl Group : Contributes to lipophilicity and may influence receptor interactions.
- Fluorophenoxy Group : Provides additional electronic properties that can affect binding affinity.
The molecular formula of the compound is , with a molecular weight of approximately 313.31 g/mol.
Biological Activity Overview
Research indicates that compounds containing tetrazole rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain tetrazole-containing compounds demonstrate cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : There is evidence suggesting potential benefits in neurodegenerative diseases through modulation of neurotransmitter systems.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various modifications to its structure. A detailed analysis of SAR has revealed the following insights:
Case Studies and Research Findings
Several studies have investigated the biological activity of tetrazole derivatives similar to this compound:
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Antimicrobial Activity Study :
- A series of tetrazole derivatives were tested against Gram-positive and Gram-negative bacteria.
- Results indicated that modifications to the phenyl rings significantly affected antimicrobial efficacy.
- Specific compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
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Cytotoxicity Assay :
- The compound was evaluated for cytotoxic effects on human cancer cell lines.
- IC50 values were determined, showing promising results for further development as an anticancer agent.
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Neuroprotective Potential :
- In vitro studies assessed the impact on glutamate transporters (EAATs).
- Certain analogs displayed enhanced potency as positive allosteric modulators (PAMs), indicating potential therapeutic applications in neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
